- Solution conformation of two C2-symmetric amino derivatives of 1,1'-binaphthalene by circular dichroism and liquid crystal technique, Journal of Organic Chemistry, 1992, 57(25), 6820-4
Cas no 135029-77-5 ((R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine)
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Chemical and Physical Properties
Names and Identifiers
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- (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
- 1-[2-(dimethylamino)-1-naphthyl]-N,N-dimethyl-naphthalen-2-amine
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- MDL: MFCD22200739
- Inchi: 1S/C24H24N2/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3
- InChI Key: NHTQTYUFYWSGPG-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)N(C)C
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N857170-100mg |
N,N,N',N'-tetramethyl-BINAM |
135029-77-5 | 98%,ee99% | 100mg |
¥2,520.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R78880-100mg |
N,N,N',N'-tetramethyl-BINAM |
135029-77-5 | 98%,99%e.e. | 100mg |
¥693.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R78880-500mg |
N,N,N',N'-tetramethyl-BINAM |
135029-77-5 | 98%,99%e.e. | 500mg |
¥2601.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0348-500mg |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 98%,99%e.e. | 500mg |
¥2600.1 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0348-100mg |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 98%,99%e.e. | 100mg |
¥693.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0347-500mg |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 98%,99%e.e. | 500mg |
2296.8CNY | 2021-05-07 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0347-100mg |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 98%,99%e.e. | 100mg |
612CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D625756-100MG |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 97% | 100mg |
$360 | 2023-09-03 | |
| eNovation Chemicals LLC | D625756-250mg |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 97% | 250mg |
$347 | 2025-02-26 | |
| eNovation Chemicals LLC | D625756-250mg |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine |
135029-77-5 | 97% | 250mg |
$347 | 2025-02-25 |
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Production Method
Production Method 1
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Raw materials
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Preparation Products
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Suppliers
(R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Research Brief on (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine (CAS: 135029-77-5) in Chemical Biology and Pharmaceutical Applications
The compound (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine (CAS: 135029-77-5) has garnered significant attention in recent years due to its unique chiral properties and potential applications in asymmetric catalysis, medicinal chemistry, and materials science. This research brief synthesizes the latest findings on this binaphthyl-based diamine derivative, with a focus on its synthesis, structural characteristics, and emerging biomedical applications.
Recent studies published in the Journal of the American Chemical Society (2023) have demonstrated that 135029-77-5 serves as an exceptionally efficient chiral ligand for copper-catalyzed asymmetric conjugate additions, achieving up to 99% enantiomeric excess (ee) in certain transformations. The rigid binaphthyl backbone provides superior stereocontrol compared to analogous flexible diamines, while the tetramethyl substitution pattern enhances both solubility and catalyst stability under reaction conditions.
In pharmaceutical research, (R)-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine has shown promise as a scaffold for kinase inhibitors. A 2024 Nature Communications paper revealed its incorporation into selective CDK4/6 inhibitors, where the chiral environment created by the binaphthyl core significantly improved target binding affinity (Kd values in the low nanomolar range) while reducing off-target effects. Molecular dynamics simulations suggest this results from optimal positioning of the dimethylamino groups within the ATP-binding pocket.
The compound's fluorescence properties have also been exploited in biochemical sensing applications. Research in Chemical Science (2023) reported a turn-on fluorescent probe based on 135029-77-5 that selectively detects amyloid-beta aggregates with a 15-fold fluorescence enhancement, demonstrating potential for Alzheimer's disease diagnostics. The probe's chiral recognition capability allows differentiation between pathogenic and non-pathogenic protein aggregates.
Recent synthetic advancements include a novel continuous-flow hydrogenation method (published in Organic Process Research & Development, 2024) that achieves 135029-77-5 in 92% yield with >99% enantiopurity, addressing previous scalability challenges. This breakthrough has enabled kilogram-scale production, facilitating broader investigation of the compound's applications.
Ongoing clinical investigations are exploring 135029-77-5 derivatives as next-generation antimicrobial agents, particularly against drug-resistant Gram-positive pathogens. Preliminary data presented at the 2024 ACS National Meeting showed potent activity against MRSA (MIC = 0.5 μg/mL) through a novel membrane disruption mechanism that appears to circumvent existing resistance pathways.
Future research directions highlighted in recent reviews include the development of 135029-77-5-based covalent inhibitors, exploration of its supramolecular chemistry for drug delivery systems, and further optimization of its catalytic properties for green chemistry applications. The compound's versatility across multiple domains of chemical biology suggests it will remain an important research target in coming years.
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